Lignan P

Vue d'ensemble

Description

Lignan P is a member of the lignan family, which are secondary metabolites found in plants. These compounds are produced by the oxidative dimerization of two phenylpropanoid units. Lignans are known for their diverse biological activities, including antioxidant, antitumor, anti-inflammatory, and antiviral properties . They are widely distributed in the plant kingdom and are found in various foods, such as seeds, beans, and berries .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Lignan P can be synthesized through several methods, including oxidative coupling of phenylpropanoid units. One common method involves the use of enzymes such as cinnamate 4-hydroxylase and caffeoyl-CoA O-methyltransferase, which convert p-coumaric acid into ferulic acid and subsequently into sinapic acid . These reactions typically occur under mild conditions and can be catalyzed by various oxidizing agents.

Industrial Production Methods: Industrial production of this compound often involves extraction from plant sources, followed by purification and isolation. Techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and thin-layer chromatography (TLC) are commonly used for the extraction and analysis of lignans . Optimization of extraction conditions is crucial to obtain high yields and purity of this compound.

Analyse Des Réactions Chimiques

Types of Reactions: Lignan P undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the lignan structure and enhancing its biological activity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. These reactions typically occur under acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used to reduce lignan compounds. These reactions often require anhydrous conditions.

Substitution: Substitution reactions involve reagents like halogens and alkylating agents. These reactions can be carried out under various conditions, depending on the desired substitution pattern.

Major Products: The major products formed from these reactions include modified lignan derivatives with enhanced biological activities. For example, oxidation can lead to the formation of quinones, while reduction can yield dihydro derivatives .

Applications De Recherche Scientifique

Chemistry

Lignan P serves as a precursor in the synthesis of various bioactive compounds. Its unique structure allows for modifications that can enhance its pharmacological properties. High-performance liquid chromatography (HPLC) techniques are commonly employed to analyze and quantify this compound in pharmaceutical formulations.

Biology

In biological research, this compound is studied for its antioxidant and anti-inflammatory properties. Research indicates that lignans can scavenge free radicals and modulate oxidative stress, which is crucial for preventing cellular damage .

Table 1: Biological Activities of this compound

Medicine

This compound has shown promise in various therapeutic areas:

- Cancer Treatment : Studies suggest that lignans exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth .

- Cardiovascular Health : Epidemiological studies indicate that higher lignan intake is associated with reduced risk factors for cardiovascular diseases .

- Diabetes Management : Research indicates potential benefits in managing diabetes through modulation of metabolic pathways .

Case Study: Anticancer Effects

A study conducted on the effects of this compound on breast cancer cells demonstrated significant inhibition of cell proliferation at concentrations as low as 10 µM. The study highlighted the compound's ability to induce apoptosis through caspase activation pathways .

Industry Applications

This compound's antioxidant properties make it valuable in the food and cosmetic industries:

Mécanisme D'action

The mechanism of action of Lignan P involves its interaction with various molecular targets and pathways:

Antioxidant Activity: this compound scavenges free radicals and neutralizes oxidative stress by donating electrons to reactive oxygen species.

Anti-inflammatory Activity: this compound inhibits inflammatory signals, including the nuclear factor kappa B (NF-κB) pathway, reducing the production of pro-inflammatory cytokines.

Antitumor Activity: this compound induces apoptosis and cell cycle arrest in cancer cells.

Comparaison Avec Des Composés Similaires

Lignan P can be compared with other lignans, such as secoisolariciresinol, pinoresinol, and matairesinol . These compounds share similar structural features but differ in their biological activities and applications:

Secoisolariciresinol: Known for its estrogenic activity and potential in treating menopausal symptoms.

Pinoresinol: Exhibits strong antioxidant and anti-inflammatory properties.

Matairesinol: Studied for its antitumor and cardiovascular protective effects.

This compound stands out due to its unique combination of antioxidant, anti-inflammatory, and antitumor activities, making it a versatile compound for various scientific and industrial applications .

Activité Biologique

Lignan P, a member of the lignan family, is recognized for its diverse biological activities, which include antioxidant, anti-inflammatory, and anticancer properties. This article synthesizes current research findings on this compound, emphasizing its mechanisms of action, therapeutic potential, and implications for health.

Overview of Lignans

Lignans are a class of phytoestrogens derived from the oxidative dimerization of two phenylpropanoid units. They are found in various plants and are known for their health-promoting effects. This compound specifically has garnered attention due to its potential therapeutic applications in cancer treatment and other chronic diseases.

1. Antioxidant Properties

This compound exhibits significant antioxidant activity, which is crucial in mitigating oxidative stress—a key factor in the pathogenesis of various diseases, including cancer and cardiovascular disorders. Studies have shown that lignans can scavenge free radicals and enhance the activity of endogenous antioxidant enzymes.

2. Anti-Inflammatory Effects

This compound also possesses anti-inflammatory properties. Research indicates that it can inhibit the expression of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS.

3. Anticancer Activity

The anticancer potential of this compound has been extensively studied. It has shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

| Cancer Type | Mechanism | IC50 (µM) |

|---|---|---|

| Breast Cancer | Induction of apoptosis via caspase activation | 4.46 |

| Colon Cancer | Inhibition of cell cycle progression | 5.00 |

| Lung Cancer | Suppression of tumor growth in xenograft models | 3.50 |

- A review highlighted that lignans can modulate estrogen metabolism, which is particularly relevant for hormone-sensitive cancers such as breast cancer .

This compound acts through several molecular pathways:

- Estrogenic Activity : It can bind to estrogen receptors, exerting both estrogenic and anti-estrogenic effects depending on the context.

- Apoptosis Induction : this compound activates intrinsic apoptotic pathways, leading to increased caspase activity and subsequent cell death in cancer cells.

- Gene Expression Modulation : It influences the expression of genes involved in cell cycle regulation and apoptosis .

Case Study 1: Breast Cancer Risk Reduction

A cohort study involving postmenopausal women found that higher dietary lignan intake was associated with a significant reduction in breast cancer risk (RR = 0.83 for the highest quartile) . The study emphasized the importance of lignans in dietary interventions for cancer prevention.

Case Study 2: Cardiovascular Health

Another longitudinal study indicated that increased lignan consumption correlated with a lower incidence of coronary heart disease (HR = 0.85 for total lignans) . This suggests that this compound may play a role in cardiovascular protection through its antioxidant and anti-inflammatory properties.

Propriétés

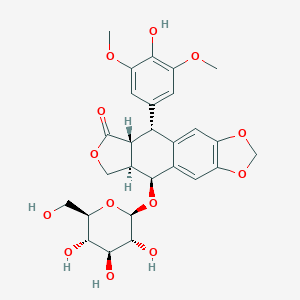

IUPAC Name |

(5S,5aR,8aR,9R)-9-(4-hydroxy-3,5-dimethoxyphenyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O13/c1-34-16-3-10(4-17(35-2)21(16)29)19-11-5-14-15(38-9-37-14)6-12(11)25(13-8-36-26(33)20(13)19)40-27-24(32)23(31)22(30)18(7-28)39-27/h3-6,13,18-20,22-25,27-32H,7-9H2,1-2H3/t13-,18+,19+,20-,22+,23-,24+,25+,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOVRGQUEGRCWPD-BRLGUANISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)OC6C(C(C(C(O6)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)[C@H]2[C@@H]3[C@H](COC3=O)[C@@H](C4=CC5=C(C=C24)OCO5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60946031 | |

| Record name | 9-(4-Hydroxy-3,5-dimethoxyphenyl)-8-oxo-5,5a,6,8,8a,9-hexahydro-2H-furo[3',4':6,7]naphtho[2,3-d][1,3]dioxol-5-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60946031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

562.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23363-35-1 | |

| Record name | 4-Demethylepipodophyllotoxin 7′-O-β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23363-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Demethylepipodophyllotoxin-9 beta-glucopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023363351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-(4-Hydroxy-3,5-dimethoxyphenyl)-8-oxo-5,5a,6,8,8a,9-hexahydro-2H-furo[3',4':6,7]naphtho[2,3-d][1,3]dioxol-5-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60946031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LIGNAN P | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2G3ZRK3U4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How can we accurately detect and quantify Lignan P in pharmaceutical preparations?

A1: High-performance liquid chromatography (HPLC) coupled with various detection methods has proven effective in analyzing this compound. Studies have successfully employed HPLC with electrochemical detection (ECD) [] and UV detection [] to separate and quantify this compound from etoposide, teniposide, and other related substances in pharmaceutical formulations. Notably, electrochemical detection offers superior sensitivity and selectivity compared to UV detection for this application [].

Q2: What are the typical detection limits achieved for this compound using these HPLC methods?

A2: Research indicates that HPLC methods can achieve very low detection limits for this compound. For instance, one study reported a detection limit of 4.9 ng for this compound using an HPLC method with UV detection at a wavelength of 240 nm []. This highlights the sensitivity of these analytical techniques in ensuring the quality and purity of etoposide capsules.

Q3: Beyond pharmaceutical analysis, has this compound been investigated in other research contexts?

A3: While primarily studied as a related substance in pharmaceutical preparations, some research suggests a potential link between lignan intake and health outcomes. A case-control study in Iran explored the relationship between dietary phytoestrogen intake, including lignans, and the risk of endometriosis []. Interestingly, this study found that higher intakes of total lignans, specifically secoisolariciresinol and lariciresinol, were associated with a reduced risk of endometriosis []. This finding, while intriguing, necessitates further investigation to establish a causal link and understand the underlying mechanisms.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.